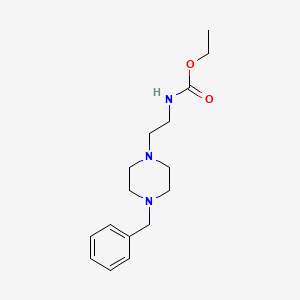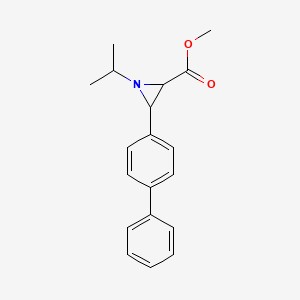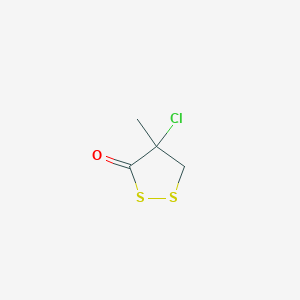
Carbamic acid, (2-(4-benzyl-1-piperazinyl)ethyl)-, ethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Carbamic acid, (2-(4-benzyl-1-piperazinyl)ethyl)-, ethyl ester is a chemical compound with the molecular formula C16H24N2O2. It is known for its unique structure, which includes a piperazine ring substituted with a benzyl group and an ethyl ester of carbamic acid.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, (2-(4-benzyl-1-piperazinyl)ethyl)-, ethyl ester typically involves the reaction of 4-benzylpiperazine with ethyl chloroformate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester. The general reaction scheme is as follows:
Starting Materials: 4-benzylpiperazine and ethyl chloroformate.
Reaction Conditions: Anhydrous conditions, typically in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Procedure: The 4-benzylpiperazine is dissolved in an anhydrous solvent such as dichloromethane. Ethyl chloroformate is then added dropwise with stirring, followed by the addition of triethylamine. The reaction mixture is stirred at room temperature for several hours until completion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .
化学反応の分析
Types of Reactions
Carbamic acid, (2-(4-benzyl-1-piperazinyl)ethyl)-, ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
科学的研究の応用
Carbamic acid, (2-(4-benzyl-1-piperazinyl)ethyl)-, ethyl ester has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacologically active compound, particularly in the development of drugs targeting the central nervous system.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biological Studies: It is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Industrial Applications: The compound is explored for its use in the production of specialty chemicals and materials.
作用機序
The mechanism of action of carbamic acid, (2-(4-benzyl-1-piperazinyl)ethyl)-, ethyl ester involves its interaction with specific molecular targets. The piperazine ring and benzyl group play a crucial role in binding to receptors or enzymes, modulating their activity. The ethyl ester group can undergo hydrolysis, releasing the active carbamic acid derivative, which then exerts its effects through various biochemical pathways.
類似化合物との比較
Similar Compounds
- Carbamic acid, (2-(4-methyl-1-piperazinyl)ethyl)-, ethyl ester
- Carbamic acid, (2-(4-phenyl-1-piperazinyl)ethyl)-, ethyl ester
- Carbamic acid, (2-(4-benzyl-1-piperazinyl)ethyl)-, methyl ester
Uniqueness
Carbamic acid, (2-(4-benzyl-1-piperazinyl)ethyl)-, ethyl ester is unique due to its specific substitution pattern on the piperazine ring, which imparts distinct chemical and biological properties. The presence of the benzyl group enhances its lipophilicity, potentially improving its ability to cross biological membranes and interact with target sites.
特性
CAS番号 |
23111-68-4 |
|---|---|
分子式 |
C16H25N3O2 |
分子量 |
291.39 g/mol |
IUPAC名 |
ethyl N-[2-(4-benzylpiperazin-1-yl)ethyl]carbamate |
InChI |
InChI=1S/C16H25N3O2/c1-2-21-16(20)17-8-9-18-10-12-19(13-11-18)14-15-6-4-3-5-7-15/h3-7H,2,8-14H2,1H3,(H,17,20) |
InChIキー |
KWISGZYDAAJRCN-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)NCCN1CCN(CC1)CC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Benzo[c]phenanthren-4-ol](/img/structure/B14710878.png)


![Benzamide, N-[1-(4-morpholinylmethyl)-2,6-dioxo-3-piperidinyl]-](/img/structure/B14710891.png)
![7,8,9,10-Tetrahydrobenzo[b]cyclohepta[e]pyran-11(6H)-one](/img/structure/B14710895.png)



![4a,6a,9a-Trimethyl-7-(6-methylheptan-2-yl)-4,4a,4b,5,6,6a,7,8,9,9a,9b,10-dodecahydroindeno[5,4-f]chromen-2(3h)-one](/img/structure/B14710914.png)





